
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione is a compound that belongs to the class of oxazolidinones. It features an indole moiety attached to an oxazolidine ring, which is further substituted with a dione group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione group to a diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols or other reduced forms of the compound.
Applications De Recherche Scientifique
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The oxazolidine ring can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-(1H-indol-3-ylmethyl)-3-[(1S)-phenylethyl]-oxazolidin-2-one
- (4S)-(1H-indol-3-ylmethyl)-3-[(1S)-phenylethyl]-oxazolidin-2-one
Uniqueness
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both an indole and an oxazolidine ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
1676-74-0 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(14-12(16)17-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H,14,16)/t10-/m0/s1 |
Clé InChI |
PZEKHTMDKRBNKY-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)OC(=O)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
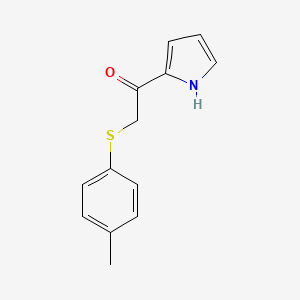
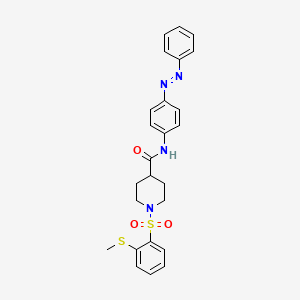
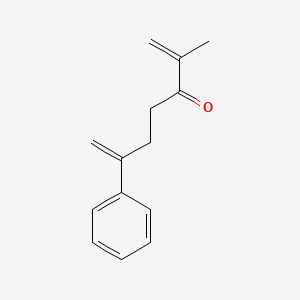

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)

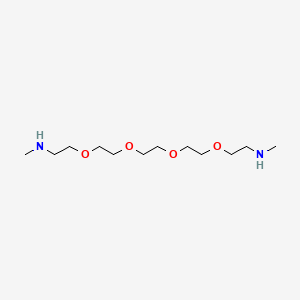
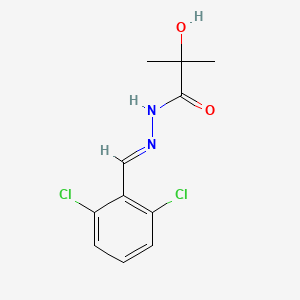
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

stannane](/img/structure/B14141311.png)
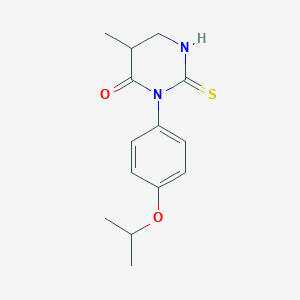
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
